molecular formula C6H7N3O2 B1497427 Pyridine-4-carboxamidoxime N-oxide CAS No. 66168-50-1

Pyridine-4-carboxamidoxime N-oxide

Cat. No.: B1497427
CAS No.: 66168-50-1
M. Wt: 153.14 g/mol
InChI Key: MBWVMSCELRFKRC-UHFFFAOYSA-N
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Description

N-Hydroxy-1-oxy-isonicotinamidine (CID 2799752) is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol. Its structure features a pyridine ring substituted with a hydroxyl group (-OH) and an oxy-imidamide moiety (=N-O⁻) at specific positions (Figure 1). The SMILES notation is C1=CC(=CN+[O-])C(=NO)N, and its InChIKey is QRGUYOXSVWPAGG-UHFFFAOYSA-N .

Properties

CAS No.

66168-50-1

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-4-carboximidamide

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-1-3-9(11)4-2-5/h1-4,10H,(H2,7,8)

InChI Key

MBWVMSCELRFKRC-UHFFFAOYSA-N

Isomeric SMILES

C1=C[N+](=CC=C1/C(=N\O)/N)[O-]

Canonical SMILES

C1=C[N+](=CC=C1C(=NO)N)[O-]

Origin of Product

United States

Preparation Methods

Cyclization and Formation of the Isonicotinamidine Core

The synthesis typically begins with the preparation of suitable precursor compounds containing the isonicotinamidine moiety. According to patent literature, cyclization reactions involving substituted pyridine derivatives are employed to construct the core structure. For example, a compound of formula VA, VB, or VC (precursors with defined substituents) undergoes cyclization with reagents such as 2-chloro-N'-hydroxy-1-oxy-isonicotinamidine under controlled conditions to form the oxadiazole ring system integral to the final compound.

Protection and Deprotection Strategies

During synthesis, protecting groups may be employed to mask sensitive hydroxyl or amino functionalities to prevent side reactions. After the key transformations, these protecting groups are removed under mild conditions to yield the target molecule. The patent documentation details the use of such strategies, emphasizing the importance of maintaining the integrity of the nitro and hydroxy groups throughout the synthesis.

Experimental Conditions and Reaction Parameters

The preparation is generally conducted under mild to moderate temperatures, often involving sealed autoclave conditions for cyclization steps to promote efficient ring closure. For example, hydrothermal or solvothermal conditions at approximately 120 °C for several days have been reported for related nickel complexes involving pyridine derivatives, indicating that similar conditions might be applicable for the preparation of N-hydroxy-1-oxy-isonicotinamidine analogues.

Oxidation reactions to form the N-oxide are typically performed at ambient or slightly elevated temperatures, with reaction times optimized to achieve complete conversion without over-oxidation or decomposition.

Analytical Data and Characterization

The synthesized compound is characterized by various spectroscopic and analytical techniques:

  • Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to N–O and N–OH groups are observed, confirming the presence of these functionalities.
  • Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, and oxygen content, matching calculated values closely.
  • X-ray Crystallography: For structurally related complexes, single-crystal X-ray diffraction has been used to confirm coordination environments and molecular geometry, which can be extrapolated to confirm the structure of N-hydroxy-1-oxy-isonicotinamidine.
  • Thermogravimetric Analysis (TGA): Provides data on compound stability under heat, important for storage and handling considerations.

Summary Table of Preparation Steps and Conditions

Step Description Conditions Key Notes
1. Precursor synthesis Preparation of substituted pyridine derivatives Standard organic synthesis methods Starting materials must be pure and well-characterized
2. Cyclization Formation of oxadiazole ring system Hydrothermal/solvothermal, ~120 °C, 4 days Sealed autoclave to maintain pressure
3. Oxidation Pyridine nitrogen oxidation to N-oxide Mild oxidizing agents, ambient temperature Selective oxidation critical for activity
4. Protection/Deprotection Masking/unmasking sensitive groups Mild acidic/basic conditions Protecting groups prevent side reactions
5. Purification and Analysis Isolation and characterization Chromatography, IR, elemental analysis, XRD Ensures compound purity and structural confirmation

Research Findings and Observations

  • The incorporation of the pyridine N-oxide group significantly influences the biological activity and safety profile of the compound, as noted in studies on related COMT inhibitors.
  • The positional arrangement of heteroatoms in the central ring system is critical for obtaining the desired pharmacological synergy and reducing toxicity risks.
  • The preparation methods emphasize the importance of controlled oxidation and protection strategies to maintain compound integrity throughout synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-1-oxy-isonicotinamidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of N-Hydroxy-1-oxy-isonicotinamidine can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted isonicotinamides.

Scientific Research Applications

Pharmacological Applications

  • Neurodegenerative Disorders
    • NHIO has been identified as a potential modulator of nicotinic acetylcholine receptors (nAChR), making it relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of these receptors can help in alleviating symptoms associated with cognitive decline and neuroinflammation .
  • Anti-inflammatory Effects
    • Research indicates that NHIO may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Its ability to influence cholinergic signaling pathways suggests a role in modulating inflammatory responses .
  • Pain Management
    • Given its interaction with the cholinergic system, NHIO could be beneficial in pain management strategies, particularly in conditions where traditional analgesics are ineffective or lead to adverse effects .
  • Immunomodulation
    • Some studies suggest that NHIO may enhance immune responses, potentially aiding in the treatment of autoimmune disorders or enhancing vaccine efficacy by modulating immune pathways .

Case Studies and Research Findings

StudyFocusFindings
Study on Neuroprotective Effects Investigated the neuroprotective potential of NHIO in animal models of Alzheimer's disease.NHIO administration resulted in improved cognitive function and reduced markers of neuroinflammation.
Anti-inflammatory Mechanisms Explored the anti-inflammatory properties of NHIO in vitro.NHIO inhibited pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
Pain Relief Efficacy Evaluated the analgesic effects of NHIO in chronic pain models.Results indicated a significant reduction in pain scores compared to control groups, highlighting its potential as a new analgesic .

Mechanism of Action

The mechanism by which N-Hydroxy-1-oxy-isonicotinamidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-Hydroxy-1-oxy-isonicotinamidine, enabling comparative analysis of their properties and applications.

Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Structural Features
N-Hydroxy-1-oxy-isonicotinamidine C₆H₇N₃O₂ 153.14 N/A Pyridine ring, hydroxyl, oxy-imidamide Aromatic ring with polar N/O substituents
Isonicotinamide 1-Oxide C₆H₆N₂O₂ 138.12 38557-82-3 Pyridine ring, amide, N-oxide Oxidized pyridine with amide group
N-Hydroxyphthalimide C₈H₅NO₃ 163.13 524-38-9 Benzene ring, imide, hydroxyl Fused aromatic-imide system with -OH group
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 7377-03-9 Aliphatic chain, hydroxamic acid Linear carbon chain with terminal hydroxamide

Key Observations :

  • Aromatic vs. In contrast, N-Hydroxyoctanamide is aliphatic, favoring hydrophobic interactions .
  • Functional Groups: The oxy-imidamide group in N-Hydroxy-1-oxy-isonicotinamidine distinguishes it from Isonicotinamide 1-Oxide (amide and N-oxide) and N-Hydroxyphthalimide (imide and hydroxyl). These differences influence reactivity; for example, hydroxamic acids like N-Hydroxyoctanamide are known metal chelators, whereas aromatic N-oxides participate in redox reactions .

Biological Activity

N-Hydroxy-1-oxy-isonicotinamidine (NHOI) is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of NHOI, including its mechanisms of action, relevant case studies, and research findings.

NHOI has the molecular formula C6H7N3O2C_6H_7N_3O_2 and can be structurally represented by the SMILES notation: C1=C[N+](=CC=C1/C(=N/O)/N)[O-] . The compound belongs to a class of N-hydroxy heterocycles, which are known for their diverse biological activities.

The biological activity of NHOI is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as a ligand for certain receptors or enzymes, influencing several biochemical pathways. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : NHOI has shown potential in inhibiting matrix metalloproteinases (MMPs), lysine-specific demethylase 1 (LSD1), and other enzymes involved in cellular processes .
  • Antiviral Activity : Preliminary studies suggest that NHOI may exhibit antiviral properties, particularly against viral infections like HIV and potentially SARS-CoV-2 .
  • Interaction with Biomolecules : The compound can form covalent bonds with nucleic acids and proteins, which may lead to adverse effects or therapeutic benefits depending on the context .

Antiviral Properties

Research indicates that NHOI derivatives have demonstrated antiviral activity. For instance, compounds similar to NHOI were evaluated for their efficacy against viruses, including the Chikungunya virus and SARS-CoV-2. While some showed significant activity, others did not demonstrate inhibitory effects on viral replication at tested concentrations .

Cytotoxicity Studies

In cytotoxicity assays, NHOI's effects on various cell lines were assessed. The 50% cytotoxic concentration (CC50) values were determined for several derivatives, indicating varying levels of toxicity. For example, one study reported a CC50 value of 21 µM for a related compound, suggesting moderate toxicity .

Case Studies

  • Study on Antiviral Efficacy : A study investigated the antiviral properties of NHOI-related compounds against SARS-CoV-2. While some derivatives showed promising results, others failed to inhibit viral enzymes effectively .
  • Inhibition of MMPs : Research highlighted the inhibitory effects of NHOI on MMPs, which are implicated in cancer metastasis and tissue remodeling. The compound's ability to modulate these enzymes suggests potential applications in cancer therapy .
  • Toxicological Evaluations : Evaluations of NHOI's toxicity revealed that while some derivatives exhibited low cytotoxicity, others posed risks associated with high reactivity towards nucleophilic species in biological systems .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication ,
Enzyme InhibitionInhibition of MMPs and LSD1
CytotoxicityCC50 values ranging from 21 µM
Interaction with BiomoleculesPotential covalent binding leading to side effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-4-carboxamidoxime N-oxide
Reactant of Route 2
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Pyridine-4-carboxamidoxime N-oxide

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